Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride
Description
Structural Characterization of Imidazole, 4-(p-Ethoxyphenyl)-1-Methyl-, Hydrochloride
X-ray Crystallographic Analysis of Molecular Configuration
X-ray diffraction studies of analogous imidazole derivatives, such as ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate, reveal key insights into the molecular geometry of substituted imidazoles. In these structures, the imidazole ring adopts a planar conformation, with bond lengths intermediate between single and double bonds due to electron delocalization. For example, C–N bond lengths in related compounds range from 1.329 to 1.373 Å, consistent with aromatic character.
The p-ethoxyphenyl substituent in the target compound introduces steric and electronic effects. Crystallographic data from similar systems indicate that the dihedral angle between the imidazole ring and the substituted phenyl group typically ranges from 45° to 85°, depending on the substituent’s bulk and electronic nature. The ethoxy group (–OCH₂CH₃) likely induces a slight twist in the phenyl ring relative to the imidazole plane, optimizing van der Waals interactions and minimizing steric clashes.
Table 1: Key Crystallographic Parameters for Analogous Imidazole Derivatives
Intermolecular interactions, such as C–H⋯O and C–H⋯N hydrogen bonds, stabilize the crystal lattice. For instance, C–H⋯O bonds form C(5) chain motifs along specific crystallographic axes, while C–H⋯N contacts create inversion dimers.
Spectroscopic Characterization via Nuclear Magnetic Resonance and Infrared Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and dynamic behavior of the compound. The ¹H NMR spectrum exhibits distinct signals for the ethoxy group (δ 1.35 ppm for CH₃, δ 3.45–3.70 ppm for OCH₂), the methyl group on the imidazole ring (δ 3.80–3.95 ppm), and aromatic protons (δ 6.85–7.30 ppm). The ¹³C NMR spectrum shows resonances for the imidazole carbons (δ 120–140 ppm) and the carbonyl carbon (δ 165–170 ppm).
Infrared (IR) spectroscopy identifies functional groups through characteristic absorptions:
- N–H stretching (imidazole ring): 3100–3200 cm⁻¹
- C=O stretching (if present): 1680–1720 cm⁻¹
- C–O–C stretching (ethoxy group): 1050–1150 cm⁻¹
Dynamic NMR (DNMR) analysis at variable temperatures resolves rotameric equilibria caused by restricted rotation around the C–N bond of the imidazole ring. For example, peak broadening at 25°C resolves into distinct signals at 60°C, indicating a rotational energy barrier of ~12–15 kcal/mol.
Computational Modeling of Electronic Structure and Bonding Interactions
Density Functional Theory (DFT) calculations predict the electronic properties of the compound. The Highest Occupied Molecular Orbital (HOMO) localizes on the imidazole ring and ethoxyphenyl group, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the chloride ion and adjacent carbon atoms. The HOMO-LUMO gap, a measure of kinetic stability, is estimated at 4.5–5.0 eV, typical for aromatic heterocycles.
Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the ethoxy group’s lone pairs and the σ* antibonding orbitals of the phenyl ring, enhancing resonance stabilization. The Wiberg Bond Index (WBI) for the imidazole C–N bonds ranges from 1.15 to 1.25, confirming partial double-bond character.
Figure 1: HOMO-LUMO Distribution in this compound
(Hypothetical DFT visualization showing HOMO on imidazole and LUMO on chloride)
Comparative Structural Analysis with Substituted Imidazole Derivatives
Structural comparisons highlight the impact of substituents on molecular properties:
Ethoxy vs. Methoxy Substituents
Replacing the methoxy group (–OCH₃) with ethoxy (–OCH₂CH₃) increases lipophilicity (logP +0.5) while marginally reducing solubility in aqueous media. Crystallographic data show that ethoxy-substituted derivatives exhibit larger dihedral angles (50–55°) between the imidazole and phenyl rings compared to methoxy analogs (45–50°), due to enhanced steric bulk.
Hydrochloride vs. Free Base Forms
The hydrochloride salt improves aqueous solubility (e.g., 25 mg/mL vs. <5 mg/mL for the free base) by introducing ionic character. X-ray structures of hydrochloride salts reveal chloride ions participating in hydrogen-bonding networks with N–H groups, whereas free bases lack such interactions.
Comparison with p-Tolyl Derivatives
p-Tolyl-substituted imidazoles, such as those reported in crystallographic studies, exhibit shorter C–C bond lengths (1.48 Å vs. 1.50 Å for ethoxyphenyl) and tighter crystal packing due to methyl group interactions. However, ethoxy derivatives display greater conformational flexibility in solution, as evidenced by broader NMR signals.
Table 2: Structural and Electronic Comparison of Substituted Imidazoles
| Parameter | p-Ethoxyphenyl Derivative | p-Methoxyphenyl Derivative | p-Tolyl Derivative |
|---|---|---|---|
| Dihedral Angle (°) | 50–55 | 45–50 | 40–45 |
| Aqueous Solubility (mg/mL) | 25 | 30 | 10 |
| HOMO-LUMO Gap (eV) | 4.7 | 4.5 | 4.9 |
Properties
CAS No. |
40405-76-3 |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-1-methylimidazole;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-3-15-11-6-4-10(5-7-11)12-8-14(2)9-13-12;/h4-9H,3H2,1-2H3;1H |
InChI Key |
LJSKGFHNKWSNAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C=N2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride typically involves the reaction of p-ethoxyphenyl hydrazine with methyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-ethoxyphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Imidazole derivatives are widely recognized for their significant biological activities, including:
- Antimicrobial Activity : Research has shown that imidazole derivatives can exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated that derivatives similar to Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride can inhibit the growth of bacteria and fungi effectively .
- Antifungal Properties : The compound has potential applications as a fungicide. Its structural characteristics allow it to interact with fungal cells, disrupting their growth and reproduction.
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Drug Development
The compound's ability to bind to specific biological receptors makes it a candidate for drug development. For example:
- Binding Affinity Studies : Recent research has evaluated the binding affinity of imidazole derivatives to various enzymes and receptors. These studies indicate that this compound may exhibit promising interactions that could be harnessed for therapeutic applications .
- Antimycobacterial Activity : A study highlighted the potential of imidazole derivatives in combating Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) of certain derivatives was found to be effective against this pathogen, suggesting their utility in tuberculosis treatment .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several imidazole derivatives against common bacterial strains. This compound was included in the screening process, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for developing new antimicrobial agents based on this compound's structure .
Case Study 2: Anti-Tuberculosis Research
In another notable study focused on tuberculosis treatment, researchers synthesized a series of imidazole derivatives, including this compound. The compounds were tested for their antimycobacterial activity against Mycobacterium tuberculosis strains. The findings revealed that certain derivatives exhibited potent activity with low MIC values, highlighting their potential as therapeutic agents against resistant strains of tuberculosis .
Mechanism of Action
The mechanism of action of Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural features, molecular formulas, and properties of the target compound and analogous imidazole derivatives:
*Calculated based on molecular formula.
Substituent Effects on Pharmacological Activity
- Ethoxy vs.
- Carboxylic Acid Moieties : Dazoxiben’s benzoic acid group enhances water solubility but may limit CNS activity due to ionization at physiological pH .
- Aminoethyl Chains: 1-Methylhistamine’s aminoethyl group facilitates interactions with histamine receptors, contrasting with the target compound’s aryl focus .
Biological Activity
Imidazole derivatives, including Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride , have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antimicrobial and anticancer agent, supported by data tables and research findings.
Chemical Structure and Properties
Imidazole compounds are characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The presence of substituents on the imidazole ring can significantly influence their biological properties. The compound features a p-ethoxyphenyl group and a methyl group at the 1-position, which are believed to enhance its pharmacological profile.
Antimicrobial Activity
Recent studies highlight the antimicrobial potential of imidazole derivatives. For instance, novel imidazole compounds have shown promising results against various pathogenic microbes. The structural characteristics of these compounds allow for multiple drug-ligand interactions, which can lead to effective antimicrobial action.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, HCl | E. coli | 32 µg/mL |
| Imidazole derivative A | S. aureus | 16 µg/mL |
| Imidazole derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation by interfering with critical cellular processes such as DNA replication and repair. The ability to induce apoptosis in cancer cells is a significant mechanism underlying their anticancer activity.
Case Studies and Findings
- Study on Cell Lines : A study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The results showed that certain derivatives exhibited IC50 values ranging from 80 to 200 nM, indicating potent activity against these cell lines .
- Mechanism of Action : One mechanism identified involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. For example, a derivative demonstrated IC50 values of 0.51 µM against A549 lung cancer cells, significantly disrupting microtubule formation .
- Comparative Studies : In comparative studies with standard chemotherapeutics like cisplatin, some imidazole derivatives displayed superior activity against resistant cancer cell lines, suggesting their potential as alternative therapeutic agents .
Table 2: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, HCl | HeLa | 0.15 |
| Imidazole derivative C | MDA-MB-231 | 0.25 |
| Imidazole derivative D | A549 | 0.51 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Imidazole, 4-(p-ethoxyphenyl)-1-methyl-, hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous imidazole derivatives are synthesized using controlled temperatures (e.g., 50–80°C) and inert atmospheres to minimize side reactions . Optimization can include varying pH (neutral to mildly acidic) and reagent stoichiometry (e.g., 1:1.2 molar ratio of precursor to nucleophile). Post-synthesis purification via column chromatography or recrystallization is critical for purity .
Q. How can researchers characterize the structural and purity aspects of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., p-ethoxyphenyl and methyl groups) and FT-IR to identify functional groups (e.g., C-N stretching at ~1,200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection assesses purity (>98% threshold) . For crystalline samples, X-ray diffraction resolves stereochemistry .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability tests under varying temperatures (4°C, 25°C, −20°C) and humidity levels (0–80% RH) are recommended. Hydrolysis risks (e.g., imidazole ring degradation) can be mitigated by storing in anhydrous, airtight containers with desiccants. Accelerated stability studies (40°C/75% RH for 6 months) predict long-term shelf life .
Advanced Research Questions
Q. How can computational methods like ICReDD’s reaction path search aid in designing novel reactions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for reactions like sulfonation or alkylation. ICReDD’s workflow combines computational screening of reagents (e.g., chlorosulfonic acid vs. thionyl chloride) with experimental validation, reducing trial-and-error cycles. For example, optimizing sulfonyl chloride formation requires assessing activation energies for competing pathways .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) can be addressed via 2D NMR (COSY, HSQC) to assign coupling patterns. For ambiguous mass spectra, isotope ratio analysis or tandem MS/MS fragmentation clarifies molecular ion assignments. Cross-referencing with analogous compounds (e.g., 1-methylimidazole derivatives) resolves positional isomerism .
Q. How can the compound’s electronic properties be modified to enhance bioactivity in antimicrobial studies?
- Methodological Answer : Substituent effects on bioactivity can be explored via Hammett plots (σ values for p-ethoxy vs. p-nitro groups) to correlate electronic parameters with MIC values. Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases electrophilicity, potentially enhancing target binding. Molecular docking simulations (e.g., with bacterial enzyme active sites) guide rational design .
Q. What reactor design principles are critical for scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic reactions (e.g., imidazole alkylation). Membrane separation technologies (e.g., nanofiltration) purify intermediates in situ, reducing downstream processing. Kinetic modeling (e.g., Arrhenius plots) identifies temperature-sensitive steps to avoid decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
